Reddingite (Mn3(PO4)2.3H2O)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

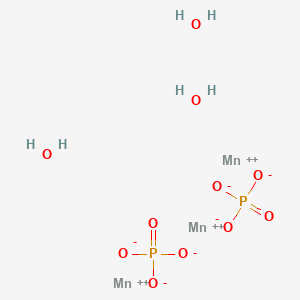

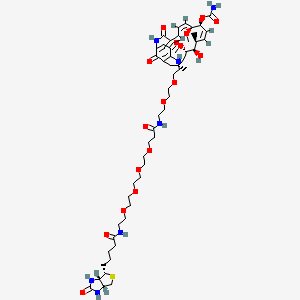

Reddingite, with the chemical formula Mn3(PO4)2·3H2O , is a rare manganese phosphate mineral. It typically forms as a secondary mineral in phosphate-rich granite pegmatites and is often associated with other phosphate minerals such as triphylite, lithiophilite, and fairfieldite . Reddingite is named after its type locality in Redding, Connecticut, USA .

Preparation Methods

Synthetic Routes and Reaction Conditions

Reddingite can be synthesized in the laboratory by mixing manganese chloride (MnCl2) with sodium phosphate (Na3PO4) in an aqueous solution. The reaction typically occurs at room temperature, leading to the spontaneous precipitation of Mn3(PO4)2·3H2O . The reaction can be represented as follows: [ 3MnCl_2 + 2Na_3PO_4 + 3H_2O \rightarrow Mn_3(PO_4)_2 \cdot 3H_2O + 6NaCl ]

Industrial Production Methods

Industrial production methods for reddingite are not well-documented due to its rarity and limited commercial applications. the synthesis process in a controlled laboratory environment can be scaled up for industrial purposes if needed.

Chemical Reactions Analysis

Types of Reactions

Reddingite undergoes various chemical reactions, including:

Oxidation: Reddingite can be oxidized to form higher oxidation state manganese compounds.

Reduction: It can be reduced to lower oxidation state manganese compounds.

Substitution: Manganese ions in reddingite can be substituted with other metal ions such as iron (Fe) to form similar compounds like phosphoferrite.

Common Reagents and Conditions

Common reagents used in reactions involving reddingite include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen gas (H2). The reactions typically occur under standard laboratory conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of reddingite can produce manganese dioxide (MnO2), while reduction can yield manganese(II) oxide (MnO).

Scientific Research Applications

Reddingite has several scientific research applications, including:

Mechanism of Action

The mechanism by which reddingite exerts its effects varies depending on its application. In catalysis, the flexible ligation and less-ordered manganese geometry in reddingite facilitate the oxidation of manganese(II) to higher oxidation states, enhancing its catalytic performance . In biomedicine, reddingite nanoparticles activate antigen-presenting cells through the cGAS-STING pathway, boosting immune responses .

Comparison with Similar Compounds

Reddingite is part of the phosphoferrite group of minerals, which includes similar compounds such as:

Phosphoferrite (Fe3(PO4)2·3H2O): Contains iron instead of manganese.

Correianevesite (Fe2+Mn2+(PO4)2·3H2O): A mixed iron-manganese phosphate mineral.

Reddingite is unique due to its specific manganese content and its formation in phosphate-rich granite pegmatites. Its distinct crystal structure and chemical properties make it valuable for specific scientific applications.

Properties

CAS No. |

1319-14-8 |

|---|---|

Molecular Formula |

H6Mn3O11P2 |

Molecular Weight |

408.80 g/mol |

IUPAC Name |

manganese(2+);diphosphate;trihydrate |

InChI |

InChI=1S/3Mn.2H3O4P.3H2O/c;;;2*1-5(2,3)4;;;/h;;;2*(H3,1,2,3,4);3*1H2/q3*+2;;;;;/p-6 |

InChI Key |

ZDYZMYQJLNVNHK-UHFFFAOYSA-H |

Canonical SMILES |

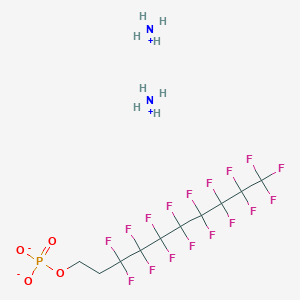

O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mn+2].[Mn+2].[Mn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)

![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)

![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)

![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)

![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)